1-Chloro-1-(3,5-diethylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3,5-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group attached to a propanone backbone, with two ethyl groups substituted on the phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-1-(3,5-diethylphenyl)propan-2-one typically involves the chlorination of 1-(3,5-diethylphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
1-Chloro-1-(3,5-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3,5-diethylphenyl)propan-2-one finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,5-diethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-Chloro-1-(3,5-diethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3,5-dimethylphenyl)propan-2-one: This compound has methyl groups instead of ethyl groups on the phenyl ring, which may affect its reactivity and biological activity.
1-Bromo-1-(3,5-diethylphenyl)propan-2-one: The presence of a bromo group instead of a chloro group can influence the compound’s chemical properties and reactivity.
1-Chloro-1-(4-ethylphenyl)propan-2-one: The position of the ethyl group on the phenyl ring can alter the compound’s steric and electronic properties, impacting its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17ClO |
---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-1-(3,5-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-11(5-2)8-12(7-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
JZBVDHBEPHLYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(C(=O)C)Cl)CC |
Origin of Product |
United States |
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